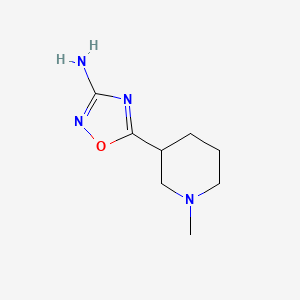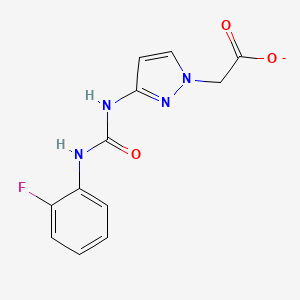![molecular formula C17H21N3O2 B13862134 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, linked to a pyridazine ring through an oxyethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a β-ketoester.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Oxyethyl Linker: The oxyethyl linker is formed by reacting the pyridazine derivative with an appropriate alkylating agent.
Formation of the Morpholine Ring: The final step involves the reaction of the oxyethyl-pyridazine derivative with morpholine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[2-(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl]morpholine
- **4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxy]propyl]morpholine
Uniqueness
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is unique due to its specific structural features, such as the oxyethyl linker and the combination of the morpholine and pyridazine rings.
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
4-[2-(4-methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-19-17(14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
InChI-Schlüssel |
JLOXLHLRVKGJHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1OCCN2CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





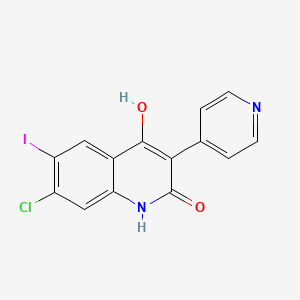
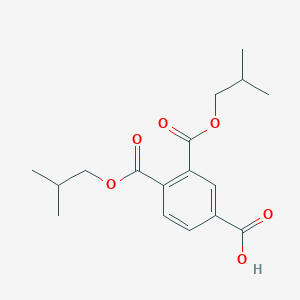
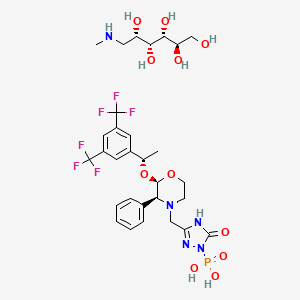
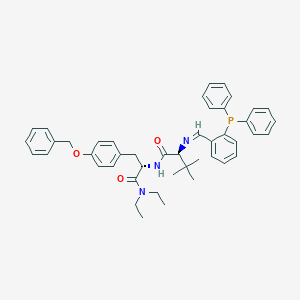
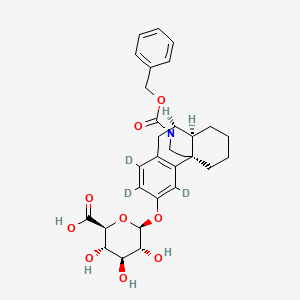
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


